4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid
Overview
Description
4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core Various catalysts and reagents such as metal triflates, sulfamic acid, and oxidizing agents are used in these steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal triflates, sulfamic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazolone derivatives .
Scientific Research Applications
4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to tubulin, inhibiting its polymerization and disrupting the cytoskeleton. This action is particularly useful in anticancer therapies, where it can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Albendazole: An antiparasitic benzimidazole derivative
Uniqueness
4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of the benzimidazole core with hydroxypropoxy and oxobutanoic acid groups enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
4-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c24-15(11-23-13-21-17-3-1-2-4-18(17)23)12-28-16-7-5-14(6-8-16)22-19(25)9-10-20(26)27/h1-8,13,15,24H,9-12H2,(H,22,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGAXNAYCLGLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)NC(=O)CCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.